molecular formula C6H11N3 B109541 1-(3-Aminopropyl)imidazole CAS No. 5036-48-6

1-(3-Aminopropyl)imidazole

Cat. No.: B109541
CAS No.: 5036-48-6
M. Wt: 125.17 g/mol
InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)imidazole is an organic compound with the molecular formula C₆H₁₁N₃. It is a derivative of imidazole, featuring an aminopropyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Safety and Hazards

1-(3-Aminopropyl)imidazole is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

1-(3-Aminopropyl)imidazole has been used in the synthesis of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers . It has potential applications in the development of high temperature proton exchange membranes (HT-PEMs) with high conductivity and mechanical strength .

Mechanism of Action

Target of Action

1-(3-Aminopropyl)imidazole primarily targets the respiratory system, eyes, and skin . It is a selective catalyst for epoxy and urethanes reactions . The compound’s role in these reactions is crucial for various applications, including the modification of epoxy resins and preparation of polyurethanes .

Mode of Action

The compound interacts with its targets through its pendent imidazole functionality , which improves the adhesion properties of the resin . This interaction results in changes that are beneficial for the production of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers .

Biochemical Pathways

It is known that the compound is used in the synthesis of ph-sensitive polyaspartamide derivatives and the preparation of ph-sensitive amphiphilic polymers . These processes likely involve complex biochemical pathways that result in the formation of these specialized polymers.

Pharmacokinetics

It is known that the compound is a colorless to yellow liquid, with an amine-like odor, and is miscible with water in all proportions , which could influence its absorption and distribution.

Result of Action

The result of this compound’s action is the successful synthesis of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers . These polymers have various applications, including the modification of epoxy resins and preparation of polyurethanes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be air sensitive . Additionally, it is harmful to aquatic life and may spread in water systems due to its water solubility . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of air and its environment of use.

Biochemical Analysis

Biochemical Properties

It is known that it plays a role in the synthesis of pH-sensitive polyaspartamide derivatives This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

Its role in the synthesis of pH-sensitive polyaspartamide derivatives suggests that it may influence cell function It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or water, under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various N-substituted imidazole derivatives.

    Condensation Products: Imines or Schiff bases.

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminopropyl)imidazole is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWOCLBMVSZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063685
Record name 1H-Imidazole-1-propanamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazole-1-propanamine
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CAS No.

5036-48-6
Record name 1H-Imidazole-1-propanamine
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Record name 1H-Imidazole-1-propanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-propanamine
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Record name 1H-Imidazole-1-propanamine
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Record name 1H-imidazole-1-propylamine
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Record name 1-(3-Aminopropyl)imidazole
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Synthesis routes and methods I

Procedure details

A mixture of 41 g. of imidazole and 75 ml. of acrylonitrile was heated on a steam bath for 3 hours, then concentrated under reduced pressure to remove excess acrylonitrile. A 300 ml. portion of methanol was added to the residue together with 100 ml. of concentrated ammonium hydroxide and 8 g. of Raney nickel catalyst. This mixture was hydrogenated in a Parr apparatus until hydrogen uptake ceased and then filtered giving a light green liquid. A 300 ml. portion of tetrahydrofuran was added to this liquid and the mixture filtered through diatomaceous earth. The filtrate was concentrated twice from toluene, giving 75.2 g. of the desired intermediate as a clear oil.
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Synthesis routes and methods II

Procedure details

A mixture of 8.8 g (0.041 mol) of diethyl(4-fluoro-3-nitrophenyl)amine obtained in the preceding stage, 17.0 g (0.136 mol) of 3-(imidazol-1-yl)propylamine (RN 5036-48-6) and 6.7 ml of triethylamine was heated at reflux with stirring for 2 hours.
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diethyl(4-fluoro-3-nitrophenyl)amine
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Synthesis routes and methods III

Procedure details

Following the procedure of Schwan, J. Het. Chem. 4, 633 (1967), 25 ml. of acrylonitrile was heated to 70° C. A 13.6 g. portion of imidazole was added and the mixture was gradually heated to 90°-100° C. and maintained at that temperature for 3 hours. The mixture was then concentrated in vacuo to remove excess acrylonitrile, taken up in methanol and reconcentrated. The concentrate was added to 150 ml. of methanol, 100 ml. of concentrated ammonium hydroxide and 8 g. of Raney nickel catalyst in a Parr apparatus and subjected to hydrogenation at an initial pressure of 53 psi. After approximately 6 hours and the uptake of 32 psi. of hydrogen, the mixture was filtered. The filtrate was concentrated to remove the solvent, then concentrated once from ethanol, giving 1H-imidazole-1-propanamine as an oil. When this was added to 250 ml. of methanolic hydrogen chloride, concentrated to remove the solvent, boiled with 100 ml. of ethanol and then refrigerated, 20.3 g. of 1H-imidazole-1-propanamine dihydrochloride was obtained as a tan solid, m.p. 146°-150° C.
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Synthesis routes and methods IV

Procedure details

In a similar manner to Example 24, 1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine (A15) (1.4 g) and 3-(imidazol-1-yl)propionaldehyde (0.72 g) were reacted to give N-1-(4′-benzyloxybiphenyl-4-yl)-1-methylethyl)-3-(imidazol-1-yl)propylamine, m.p. 93-95° C.
Name
1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine
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0.72 g
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Synthesis routes and methods V

Procedure details

In accordance with Method IIB, acrylonitrile (8) and an imidazole (9) are reacted with heat for about 2-4 hours, concentrated to an oil and then hydrogenated with Raney nickel catalyst in methanol and ammonium hydroxide for a period of about 8-10 hours, giving 1H-imidazole-1-propanamine derivatives (10).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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